molecular formula C10H13ClO2 B13596225 (R)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol

(R)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol

Cat. No.: B13596225
M. Wt: 200.66 g/mol
InChI Key: CFIZOSDMOCKASV-SSDOTTSWSA-N
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Description

®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound features a chiral center, making it optically active. The presence of a chlorine atom and an ethoxy group on the phenyl ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can undergo further reduction to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like NH3, R-SH, or R-OH under basic conditions.

Major Products

    Oxidation: ®-1-(5-Chloro-2-ethoxyphenyl)ethanone.

    Reduction: ®-1-(5-Chloro-2-ethoxyphenyl)ethane.

    Substitution: ®-1-(5-Substituted-2-ethoxyphenyl)ethan-1-ol.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

    Enzyme Studies: Utilized in studying enzyme-catalyzed reactions due to its chiral nature.

Medicine

    Drug Development: Potential precursor for developing drugs with specific biological activities.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The presence of the chiral center allows for selective interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
  • 1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
  • 1-(5-Bromo-2-ethoxyphenyl)ethan-1-ol

Uniqueness

    Chiral Center: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.

    Substituent Effects: The ethoxy and chloro groups influence the compound’s reactivity and interactions.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

(1R)-1-(5-chloro-2-ethoxyphenyl)ethanol

InChI

InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3/t7-/m1/s1

InChI Key

CFIZOSDMOCKASV-SSDOTTSWSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)[C@@H](C)O

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(C)O

Origin of Product

United States

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